GNE-049

Descripción

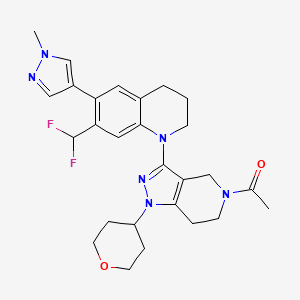

Structure

3D Structure

Propiedades

IUPAC Name |

1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLECMNBTVASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-049 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (p300).[1][2] These proteins are critical epigenetic regulators that play a central role in various cellular processes, including cell growth, differentiation, and survival.[1] By targeting the bromodomains of CBP and p300, this compound effectively disrupts key oncogenic signaling pathways, demonstrating significant therapeutic potential in preclinical cancer models, particularly in castration-resistant prostate cancer (CRPC).[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of CBP/p300 Bromodomains

The primary mechanism of action of this compound is its high-affinity binding to the bromodomains of CBP and p300.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of CBP/p300 to chromatin and the subsequent acetylation of histone tails, which leads to a more open chromatin structure and facilitates gene transcription.

This compound competitively inhibits the binding of acetylated lysines to the CBP/p300 bromodomains.[3] This disruption has a significant impact on the histone acetyltransferase (HAT) activity of CBP/p300, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at enhancer regions.[5] The "enhancer-biased role" of the CBP/p300 bromodomain in histone acetylation is a key aspect of this compound's mechanism.[5] By preventing H3K27ac deposition at enhancers, this compound effectively suppresses the expression of a range of oncogenes that are dependent on these regulatory elements for their transcription.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for this compound from biochemical and cellular assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | CBP Bromodomain | 1.1 nM | [1][3][4][5][6][7] |

| p300 Bromodomain | 2.3 nM | [1][3][4][5][6][7] | |

| BRD4 | 4240 nM | [5] | |

| EC50 | MYC Expression (MV-4-11 cells) | 14 nM | [1][6][7] |

| Cellular Potency | BRET Assay | 12 nM | [4] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of androgen receptor (AR) signaling in prostate cancer.

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]

- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

GNE-049: A Technical Guide to its Role in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GNE-049, a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Its primary mechanism of action involves the targeted disruption of transcriptional co-activation, leading to the suppression of key oncogenic gene programs. This guide details the mechanism of action, summarizes key quantitative data, outlines affected signaling pathways, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action: Inhibition of Transcriptional Co-activation

This compound functions by selectively targeting the bromodomains of the paralogous transcriptional co-activators CBP and p300. These proteins are crucial regulators of gene expression, integrating various signaling pathways to modulate transcriptional activity.[1] A key function of CBP/p300 is their intrinsic histone acetyltransferase (HAT) activity, which is critical for creating a chromatin environment permissive for transcription.[2]

The mechanism of this compound's impact on gene transcription can be summarized as follows:

-

Bromodomain Inhibition: this compound is a potent inhibitor of the bromodomains of both CBP and p300.[1][3] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, a critical step for tethering the CBP/p300 complex to active chromatin regions.[4]

-

Attenuation of HAT Activity: By binding to the bromodomain, this compound interferes with CBP/p300's ability to engage with chromatin. This allosterically inhibits the enzyme's HAT activity, leading to a reduction in histone acetylation.[2]

-

Suppression of H3K27 Acetylation: A primary consequence of this compound treatment is the significant reduction of acetylation at histone H3 lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[2][3] This effect is particularly pronounced at enhancers, suggesting an "enhancer-biased role" for the CBP/p300 bromodomain in regulating histone acetylation.[2]

-

Downregulation of Oncogenic Gene Expression: The reduction in H3K27ac at key regulatory regions leads to the transcriptional repression of critical oncogenes. This compound has been shown to potently inhibit the expression of MYC and androgen receptor (AR) target genes in various cancer models.[1][3][5] In prostate cancer, this compound represses the expression of AR target genes in a dose-dependent manner without affecting the overall levels of the androgen receptor itself.[3][4]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following table summarizes key quantitative metrics.

| Target/Process | Assay Type | Cell Line | Value | Reference |

| CBP Bromodomain | Biochemical Binding Assay | - | IC50 = 1.1 nM | [1][3][4][5] |

| p300 Bromodomain | Biochemical Binding Assay | - | IC50 = 2.3 nM | [1][3][4][5] |

| BRD4 Bromodomain | Biochemical Binding Assay | - | IC50 = 4240 nM | [2] |

| Cellular Target Engagement | BRET Assay | - | Potency = 12 nM | [3] |

| MYC Expression Inhibition | Gene Expression Assay | MV-4-11 | EC50 = 14 nM | [1][3][5] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. BRET: Bioluminescence Resonance Energy Transfer.

Affected Signaling Pathways and Experimental Workflows

This compound primarily impacts signaling pathways that are highly dependent on CBP/p300 for the transcriptional activation of their target genes.

Androgen Receptor (AR) Signaling Pathway

In castration-resistant prostate cancer (CRPC), the AR signaling pathway often remains active. This compound effectively blocks this pathway by inhibiting the co-activator function of CBP/p300, which is essential for AR-mediated gene transcription.[3] This leads to the suppression of AR target genes, such as KLK3 (encoding PSA), and inhibits androgen-induced cell proliferation.[3] Notably, this compound does not disrupt the physical interaction between AR and p300 or their recruitment to chromatin, but rather blocks the subsequent histone acetylation and transcriptional activation.[3]

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

The Effect of GNE-049 on MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene MYC is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a high-priority therapeutic target. Direct inhibition of MYC has proven challenging. An alternative strategy is to target its transcriptional co-activators, such as the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of CBP and p300. This technical guide provides an in-depth overview of the effect of this compound on MYC expression, summarizing key quantitative data, detailing relevant signaling pathways, and outlining the experimental protocols used to generate these findings.

Mechanism of Action of this compound

This compound functions by specifically targeting the bromodomain (BRD) of the CBP and p300 proteins.[1]

-

CBP/p300 Function: CBP and p300 are crucial transcriptional co-activators. They possess histone acetyltransferase (HAT) activity, which involves adding acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access DNA and initiate gene expression.[2][3]

-

The Role of the Bromodomain: The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones.[1] This "reading" function is critical for CBP/p300 to be recruited to and/or retained at specific genomic loci, such as enhancers and promoters, where it can then exert its HAT activity to promote gene transcription.

-

This compound Inhibition: this compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents CBP/p300 from recognizing its acetylated histone targets. While this compound does not directly inhibit the catalytic HAT domain, blocking the bromodomain's reader function is sufficient to disrupt the co-activator function of CBP/p300, leading to a reduction in histone acetylation (specifically H3K27ac) at key gene regulatory regions and subsequent downregulation of target gene expression, including MYC.[2][4]

References

- 1. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

GNE-049 and Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), where androgen receptor (AR) signaling remains a key driver of disease progression, this compound has emerged as a promising therapeutic agent.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action in modulating AR signaling, and a summary of its preclinical efficacy, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound targets the bromodomains of CBP and p300, which are critical for their function as transcriptional coactivators.[1][4] In the androgen receptor signaling pathway, ligand-activated AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. To activate gene transcription, AR recruits a complex of coactivators, including CBP and p300.[4] A key function of CBP/p300 is their histone acetyltransferase (HAT) activity, which leads to the acetylation of histone tails, such as H3K27, resulting in a more open chromatin structure that is permissive for transcription.[2][4]

This compound inhibits the ability of the CBP/p300 bromodomain to "read" acetylated lysine residues on histones, which is crucial for the coactivator function of CBP/p300 at AR target genes.[1][2] This inhibition prevents the acetylation of H3K27 at AR-regulated enhancers, leading to a condensed chromatin state and the suppression of AR target gene transcription.[1][2][4] Notably, this compound does not disrupt the physical interaction between AR and p300, nor does it prevent their recruitment to chromatin.[1][4] Instead, it specifically abrogates the downstream coactivator function of CBP/p300.[1][4]

References

GNE-049 in ER-Positive Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER-positive) breast cancer is the most common subtype of the disease, accounting for approximately 70% of all cases. Endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment for these cancers. However, a significant number of patients develop resistance to these therapies, necessitating the exploration of novel therapeutic strategies. One promising avenue of investigation involves targeting the co-activator proteins CBP and p300, which are critical for ER-mediated gene transcription. GNE-049 is a potent and selective bromodomain inhibitor of the CBP/p300 transcriptional co-activators. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of this compound in ER-positive breast cancer.

Mechanism of Action

This compound exerts its anti-cancer effects in ER-positive breast cancer by disrupting the interaction between the CBP/p300 co-activators and acetylated histones, leading to the downregulation of ER-alpha (ERα) and the inhibition of ER-mediated gene transcription. CBP/p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and the formation of a transcriptionally active state at ER target genes. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, facilitating the recruitment of the transcriptional machinery.

By binding to the bromodomain of CBP/p300, this compound prevents this recognition and recruitment process. This leads to a decrease in histone acetylation, particularly H3K27ac, at the enhancer regions of ER target genes.[1][2] The consequence is a more condensed chromatin structure, reduced accessibility for transcription factors, and ultimately, the suppression of ER-dependent gene expression. Key downstream targets of this inhibition include the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, both of which are critical for the proliferation of ER-positive breast cancer cells.[1][2][3] Furthermore, studies have shown that this compound treatment leads to a dose-dependent downregulation of the ERα protein itself, further crippling the estrogen signaling pathway.[1][3] The ultimate cellular outcome of this targeted inhibition is the suppression of cell proliferation, often through the induction of senescence.[1][4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in ER-positive breast cancer.

Quantitative Data

While specific IC50 values for this compound in ER-positive breast cancer cell lines are not consistently reported in a single comprehensive study, the available literature indicates potent activity in the nanomolar range. For instance, a concentration of 250 nM this compound has been shown to effectively repress estrogen-induced mRNA expression of c-Myc in MCF-7 cells.[1]

Table 1: In Vitro Activity of this compound in ER-Positive Breast Cancer Cell Lines

| Cell Line | Molecular Subtype | This compound Concentration for Efficacy | Observed Effects | Reference |

| MCF-7 | Luminal A | 250 nM | Repression of E2-induced c-Myc mRNA expression, downregulation of ERα protein. | [1] |

| T-47D | Luminal A | Dose-dependent | Attenuation of E2-induced c-Myc and Cyclin D1 upregulation, downregulation of ERα protein. | [1] |

| BT-474 | Luminal B | Dose-dependent | Attenuation of E2-induced c-Myc and Cyclin D1 upregulation, downregulation of ERα protein. | [1][5] |

In Vivo Efficacy

Detailed in vivo efficacy data for this compound in ER-positive breast cancer xenograft models, including specific tumor growth inhibition percentages and dosing regimens, are not extensively available in the public domain. However, related CBP/p300 catalytic inhibitors have demonstrated dose-dependent inhibition of tumor growth in MCF-7 xenograft models.[6] It is anticipated that this compound would exhibit similar anti-tumor activity in vivo.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound in ER-positive breast cancer.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, BT-474)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.[4]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for ERα and Downstream Targets

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Treated and untreated ER-positive breast cancer cell lysates

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-c-Myc, anti-Cyclin D1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ERα, diluted according to the manufacturer's instructions in blocking buffer) overnight at 4°C.[7][8][9]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP-seq) for H3K27ac

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, to map the locations of H3K27 acetylation.

Materials:

-

MCF-7 cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Anti-H3K27ac antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with an anti-H3K27ac antibody overnight at 4°C to immunoprecipitate the acetylated histone-DNA complexes.

-

Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Sequence the library and analyze the data to identify regions of H3K27ac enrichment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in ER-positive breast cancer.

Conclusion

This compound represents a promising therapeutic agent for the treatment of ER-positive breast cancer, particularly in the context of endocrine resistance. Its mechanism of action, involving the targeted inhibition of the CBP/p300 bromodomain, leads to the effective suppression of the ER signaling pathway and subsequent inhibition of cancer cell proliferation. The preclinical data, although still emerging, strongly support the continued investigation of this compound and other CBP/p300 inhibitors as a novel strategy to overcome the clinical challenges posed by ER-positive breast cancer. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in a preclinical setting.

References

- 1. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. VDR Agonists Increase Sensitivity of MCF-7 and BT-474 Breast Cancer Cells to 5 FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

GNE-049: An In-depth Technical Guide to IC50 and EC50 Values

This technical guide provides a comprehensive overview of the in vitro and cellular potency of GNE-049, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: this compound Potency and Efficacy

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Selectivity vs. BRD4(1) | Reference(s) |

| CBP (Bromodomain) | TR-FRET | 1.1 nM | ~3850-fold | [1][2][3][4][5][6] |

| p300 (Bromodomain) | TR-FRET | 2.3 nM | Not Applicable | [1][4][6][7][8] |

| BRD4(1) (Bromodomain) | TR-FRET | 4200 nM | Not Applicable | [2][3][5] |

Table 2: Cellular Activity of this compound

| Activity Measured | Cell Line | Assay Type | IC50 / EC50 Value | Reference(s) |

| Target Engagement | HEK293 | BRET | 12 nM (IC50) | [1][2][3] |

| MYC Expression Inhibition | MV-4-11 | Cellular Assay | 14 nM (EC50) | [1][2][6][7][8] |

| Cell Viability | AR-positive Prostate Cancer Cells | CellTiter-Glo | 650 - 1900 nM (IC50) | [9] |

Experimental Protocols

The following sections detail the methodologies employed to determine the IC50 and EC50 values presented above.

1. Biochemical Bromodomain Binding Assay (TR-FRET)

The biochemical potency of this compound against CBP, p300, and a panel of other bromodomains was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

-

Principle: This assay measures the binding of a biotinylated small-molecule ligand to recombinant His-tagged bromodomains. Inhibition of this binding by a test compound, such as this compound, results in a decrease in the FRET signal.

-

Reagents:

-

Recombinant, purified His-tagged bromodomain of the protein of interest (e.g., CBP, p300).

-

A biotinylated small-molecule ligand that binds to the target bromodomain.

-

Detection reagents: Typically a Europium (Eu)-labeled anti-His antibody (FRET donor) and Streptavidin-Allophycocyanin (SA-APC) conjugate (FRET acceptor).

-

This compound dissolved in DMSO at various concentrations.

-

-

Procedure:

-

The His-tagged bromodomain, biotinylated ligand, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

-

The Eu-labeled anti-His antibody and SA-APC are added to the mixture.

-

The plate is incubated to allow for binding and signal development.

-

The TR-FRET signal is read on a compatible plate reader (e.g., EnVision plate reader), which excites the donor fluorophore and measures emission from both the donor and acceptor.[1]

-

The ratio of acceptor to donor emission is calculated. Data are then plotted as a function of this compound concentration, and a 4-parameter nonlinear regression fit is used to determine the IC50 value.[1]

-

2. BRET Cellular Assay

To confirm target engagement in a cellular environment, a Bioluminescence Resonance Energy Transfer (BRET) assay was utilized.[1][2]

-

Principle: This assay measures the ability of this compound to disrupt the interaction between the CBP bromodomain and a histone H3.3 tail, expressed as fusion proteins with NanoLuc luciferase and NanoBRET fluorescent ligand in live cells.

-

Procedure:

-

HEK293 cells are transfected with plasmids encoding the CBP bromodomain fused to NanoLuc and a histone H3.3 tail.

-

The transfected cells are treated with varying concentrations of this compound.

-

The NanoBRET fluorescent ligand is added.

-

The BRET signal is measured on a luminometer.

-

A decrease in the BRET signal indicates displacement of the histone tail from the bromodomain by this compound. The IC50 is calculated from the dose-response curve.

-

3. MYC Expression Inhibition Assay

The functional consequence of CBP/p300 inhibition was assessed by measuring the downregulation of the MYC oncogene.[1][7]

-

Cell Line: MV-4-11, an acute myeloid leukemia cell line known to be dependent on MYC expression.[1]

-

Procedure:

-

MV-4-11 cells are seeded and treated with a dose range of this compound for a specified period.

-

Total RNA is extracted from the cells.

-

Quantitative reverse transcription PCR (RT-PCR) is performed to measure the mRNA levels of the MYC gene.

-

Gene expression levels are normalized to a housekeeping gene.

-

The EC50 value is determined by plotting the percentage of MYC expression inhibition against the this compound concentration.

-

4. Cell Viability Assay

The anti-proliferative effect of this compound was evaluated in various cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Procedure:

-

Androgen receptor (AR)-positive prostate cancer cell lines (e.g., LNCaP, VCaP) are seeded in 96-well plates.[1][9]

-

Cells are treated with a dilution series of this compound or DMSO as a control.

-

After a 6-day incubation period, the CellTiter-Glo reagent is added to the wells.[1][10]

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated from dose-response curves generated using a 4-parameter nonlinear regression fit.[1]

-

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of the Androgen Receptor Pathway

This compound exerts its anti-cancer effects in prostate cancer by inhibiting the co-activator function of CBP/p300 in the Androgen Receptor (AR) signaling pathway. The inhibitor targets the bromodomain of CBP/p300, which is critical for reading acetyl-lysine marks on histones and facilitating transcriptional activation. This leads to the repression of AR target genes, such as those encoding for Prostate-Specific Antigen (PSA), without affecting AR protein levels directly.[1][4][7]

Experimental Workflow: TR-FRET Bromodomain Binding Assay

The following diagram illustrates the key steps in the TR-FRET assay used to determine the biochemical IC50 of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 7. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

GNE-049 Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous histone acetyltransferases, CREB-binding protein (CBP) and p300.[1][2][3][4][5][6][7] By targeting these critical transcriptional co-activators, this compound disrupts the expression of key oncogenes, such as those driven by the androgen receptor (AR), demonstrating significant anti-tumor activity in preclinical models of castration-resistant prostate cancer.[1][4][6] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, presenting key data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been evaluated in preclinical models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the available quantitative data from a study conducted in SCID.Beige mice.

Table 1: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Units |

| Dose | 30 | mg/kg |

| Route of Administration | Oral (PO) | - |

| Cmax | 1.2 | µM |

| Tmax | 8 | hours |

| AUC (0-24h) | 14.7 | µM*h |

| Bioavailability (F%) | 44 | % |

Data derived from a study in female SCID.Beige mice.[1]

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 / EC50 | Units | Assay Type |

| CBP Bromodomain | 1.1 | nM | Biochemical Binding Assay |

| p300 Bromodomain | 2.3 | nM | Biochemical Binding Assay |

| BRD4 Bromodomain | 4240 | nM | Biochemical Binding Assay |

| MYC Expression (MV-4-11 cells) | 14 | nM | Cellular Assay |

This data highlights the high potency of this compound for its intended targets and significant selectivity over the BET bromodomain protein BRD4.[1][2][5][7]

Experimental Protocols

A detailed understanding of the methodologies used to generate pharmacokinetic data is crucial for its interpretation and for the design of future studies.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Animal Model:

-

Species: Mouse

-

Strain: SCID.Beige

-

Sex: Female

-

Age: 6 to 9 weeks

-

Weight: 15 to 25 g

Dosing:

-

Compound: this compound

-

Dose: 30 mg/kg

-

Route: Oral gavage

-

Vehicle: 0.5% (w/v) methylcellulose, 0.2% (w/v) Tween 80

Sample Collection:

-

Matrix: Blood

-

Volume: Approximately 15 µL per time point

-

Method: Tail nick

-

Time Points: 0.083, 0.25, 0.5, 1, 3, 8, and 24 hours post-dose[1]

Bioanalytical Method:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS)

-

Assay Type: Non-GLP (Good Laboratory Practice)

-

Sample Preparation:

-

Diluted blood samples (20 µL) were aliquoted into a 96-well plate.

-

200 µL of acetonitrile containing an internal standard (0.1 µg/mL diclofenac) was added.

-

Samples were vortexed and centrifuged.

-

70 µL of the supernatant was diluted with 140 µL of 0.1% formic acid in water.

-

-

Injection Volume: 10 µL

-

Instrumentation: ACQUITY UPLC System (Waters) coupled with an API 4000 mass spectrometer (AB Sciex)[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the bromodomain of CBP/p300. This action prevents the recruitment of these co-activators to acetylated histone tails at gene enhancers and promoters, leading to a reduction in histone acetylation (specifically H3K27ac) and subsequent downregulation of target gene transcription, including those regulated by the androgen receptor.

Caption: Mechanism of this compound action in inhibiting AR-mediated gene transcription.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the preclinical pharmacokinetic evaluation of this compound.

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]

- 6. researchgate.net [researchgate.net]

- 7. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNE-049 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and highly selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), specifically targeting their bromodomain (BRD) regions.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription. By inhibiting the CBP/p300 bromodomain, this compound disrupts the recruitment of these co-activators to chromatin, leading to the transcriptional repression of key oncogenes, including the Androgen Receptor (AR) and MYC.[1][3][4] This mechanism makes this compound a valuable tool for cancer research and a promising therapeutic candidate, particularly for castration-resistant prostate cancer (CRPC) and other malignancies dependent on CBP/p300 activity.[1][4]

This document provides detailed protocols for key in vitro assays to characterize the activity, potency, and cellular effects of this compound.

Mechanism of Action & Signaling Pathway

CBP and p300 are critical transcriptional co-activators that integrate various signaling pathways to regulate gene expression. In hormone-dependent cancers like prostate cancer, the Androgen Receptor (AR) recruits CBP/p300 to enhancer regions of its target genes. The bromodomain of CBP/p300 binds to acetylated histones, stabilizing the complex on chromatin and facilitating the histone acetyltransferase (HAT) activity that further opens the chromatin structure for transcription.

This compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, preventing it from docking onto acetylated histones.[5] This action inhibits the co-activator function of CBP/p300, leading to reduced histone acetylation (specifically H3K27ac) at enhancer regions, suppression of AR target gene expression, and consequently, inhibition of cancer cell proliferation.[3][6]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various biochemical and cellular assays.

| Assay Type | Target | Species | IC50 / EC50 | Reference |

| Biochemical Binding (TR-FRET) | CBP Bromodomain | Human | 1.1 nM | [1][2][4][6][7] |

| p300 Bromodomain | Human | 2.3 nM | [1][2][4][6] | |

| BRD4 Bromodomain | Human | 4,240 nM | [6] | |

| Cellular Target Engagement (BRET) | CBP Bromodomain | Human | 12 nM | [8] |

| Cellular Activity | MYC Expression (MV-4-11 cells) | Human | 14 nM | [2][4][8] |

| Cell Viability (AR+ PCa cells) | Human | 650 - 1900 nM | [9] |

Experimental Protocols

Protocol 1: Biochemical Bromodomain Binding Assay (TR-FRET)

This assay quantitatively measures the ability of this compound to displace a biotinylated ligand from the recombinant bromodomain protein, resulting in a decreased Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[3][8]

Methodology:

-

Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

Reaction Setup: In a 384-well assay plate, add recombinant His-tagged bromodomain protein.

-

Compound Addition: Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Ligand/Detection Mix: Add a pre-mixed solution containing a biotinylated small-molecule ligand for the bromodomain and the TR-FRET detection reagents (e.g., Europium-conjugated anti-His antibody and Streptavidin-Allophycocyanin).

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (BRET)

A Bioluminescence Resonance Energy Transfer (BRET) assay is used to confirm that this compound can engage its target, CBP, within a live cellular environment.[3][8] The assay measures the disruption of the interaction between a CBP-luciferase fusion protein and a tagged histone peptide.

References

- 1. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 5. mdpi.com [mdpi.com]

- 6. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

GNE-049 Oral Gavage Formulation: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains, for preclinical research. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Compound Information

This compound is a small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases CBP (CREB-binding protein) and p300.[1][2][3] By inhibiting these key epigenetic regulators, this compound can modulate the expression of critical oncogenes, such as MYC, and interfere with signaling pathways implicated in cancer progression, notably the Androgen Receptor (AR) signaling pathway.[1][2][4][5]

| Parameter | Value | Reference |

| Target | CBP/p300 Bromodomains | [1][2][3] |

| CBP IC₅₀ | 1.1 nmol/L | [2][4] |

| p300 IC₅₀ | 2.3 nmol/L | [2][4] |

| MYC Expression EC₅₀ (MV-4-11 cells) | 14 nmol/L | [2][4] |

Oral Gavage Formulation Protocol

This protocol details the preparation of a this compound suspension suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Methylcellulose (0.5% w/v)

-

Tween 80 (0.2% w/v)

-

Sterile, deionized water

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar or overhead stirrer

-

Homogenizer (optional, for particle size reduction)

-

Balance

-

Spatula

Procedure:

-

Prepare the Vehicle:

-

In a sterile beaker, add the required volume of sterile water.

-

While stirring, slowly add 0.5% (w/v) methylcellulose. Continue to stir until fully dissolved. This may take some time, and gentle heating can aid dissolution.

-

Add 0.2% (w/v) Tween 80 to the methylcellulose solution and continue stirring until a homogenous solution is formed.[4]

-

Allow the vehicle to cool to room temperature.

-

-

Prepare the this compound Suspension:

-

Weigh the required amount of this compound powder based on the desired concentration and final volume.

-

In a sterile conical tube, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

-

Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.

-

For optimal suspension, stir the mixture for at least 30 minutes. If necessary, use a homogenizer to reduce particle size and improve suspension stability.

-

-

Storage:

-

Store the prepared this compound suspension at 2-8°C.

-

Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure uniform distribution of the compound.

-

In Vivo Administration Protocol (Mouse Model)

This protocol outlines the procedure for administering the this compound formulation via oral gavage to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct volume of the this compound suspension to administer.

-

Properly restrain the mouse to allow for safe and accurate oral gavage.

-

-

Dose Calculation:

-

The volume to be administered is calculated based on the animal's weight and the desired dose. For example, for a 30 mg/kg dose in a 20 g mouse, the total dose is 0.6 mg. If the suspension concentration is 3 mg/mL, the volume to administer would be 0.2 mL.

-

-

Administration:

-

Ensure the this compound suspension is well-mixed immediately before drawing it into the syringe.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. Avoid entering the trachea.

-

Observe the animal for any signs of distress after administration.

-

Recommended Dosing for Efficacy Studies:

| Parameter | Value | Reference |

| Dose | 30 mg/kg | [4] |

| Frequency | Twice daily | [4] |

| Administration Route | Oral gavage | [4] |

Pharmacokinetic Study Protocol

This protocol provides a framework for conducting a pharmacokinetic (PK) study of orally administered this compound in mice.

Procedure:

-

Dosing:

-

Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage as described above.[4]

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 15-20 µL) at predetermined time points. Recommended time points include: 0.083, 0.25, 0.5, 1, 3, 8, and 24 hours post-dose.[4]

-

Blood can be collected via tail nick or another appropriate method.[4]

-

Immediately place the blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Storage:

-

Dilute the blood samples with water containing EDTA and store at -80°C until analysis.[4]

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[4]

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

References

- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes: GNE-049 Western Blot for H3K27ac

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-049 is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of histone proteins. One of the key histone marks mediated by p300/CBP is the acetylation of lysine 27 on histone H3 (H3K27ac).[3][4] This modification is associated with active enhancers and promoters, and its dysregulation is implicated in various diseases, including cancer.[5][6] this compound exerts its effects by binding to the bromodomains of p300/CBP, which are responsible for "reading" acetylated lysine residues and facilitating the recruitment of the HAT complex to chromatin.[1][7] By inhibiting this interaction, this compound can lead to a reduction in H3K27ac levels, thereby modulating the expression of target genes.[1][3] This application note provides a detailed protocol for performing a Western blot to detect changes in H3K27ac levels upon treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.

Caption: Mechanism of this compound action on H3K27ac.

Caption: Western blot workflow for H3K27ac detection.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on H3K27ac levels in various cancer cell lines as reported in the literature.

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on H3K27ac | Reference |

| VCaP | 1 µM | 4 hours | Modest suppression | [8] |

| VCaP | 1 µM | 24 hours | Significant decrease | [8] |

| LNCaP | Not specified | Not specified | Marked reduction | [3] |

| 22RV1 | Not specified | Not specified | Marked reduction | [3] |

| MCF-7 | 250 nM | Not specified | Repression of estrogen-induced levels | [7] |

| T-47D | Not specified | Not specified | Downregulation | [7] |

| BT-474 | Not specified | Not specified | Downregulation | [7] |

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Culture your cell line of interest (e.g., VCaP, LNCaP, MCF-7) in the appropriate growth medium and conditions until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the specified duration (e.g., 4 to 24 hours).

-

Include a vehicle control by treating a parallel set of cells with the same volume of DMSO.

-

After the treatment period, harvest the cells for histone extraction.

II. Histone Extraction (Acid Extraction Method)

-

Wash the harvested cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant.

-

Resuspend the nuclear pellet in 0.4 N H2SO4.

-

Incubate on a rotator overnight at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20%.

-

Incubate on ice for at least 1 hour.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Wash the histone pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in sterile water.

-

Determine the protein concentration using a BCA or Bradford protein assay.

III. Western Blotting

-

Sample Preparation:

-

For each sample, mix 5-15 µg of histone extract with 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the samples onto a 15% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor the separation.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of histones, a 0.2 µm pore size membrane is recommended for optimal capture.[9]

-

Perform the transfer according to the manufacturer's instructions for your transfer apparatus.

-

Verify the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in the blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities for H3K27ac and total Histone H3 using image analysis software.

-

Normalize the H3K27ac signal to the total Histone H3 signal for each sample to account for loading differences.

-

Compare the normalized H3K27ac levels in this compound-treated samples to the vehicle control.

-

References

- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 7. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. Histone western blot protocol | Abcam [abcam.com]

- 11. Histone H3 lysine 27 acetylation is altered in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H3K27ac Polyclonal Antibody (720096) [thermofisher.com]

Application Notes and Protocols: GNE-049 for Target Gene Expression Analysis by qPCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] By targeting these key epigenetic regulators, this compound effectively modulates the expression of various oncogenes and other critical genes involved in cancer progression.[3] These application notes provide a comprehensive overview of the use of this compound to study target gene expression, with a focus on quantitative real-time PCR (qPCR) as the analytical method. The provided protocols offer a framework for researchers to investigate the pharmacological effects of this compound on gene regulation in relevant cellular models.

Mechanism of Action: Inhibition of CBP/p300 Bromodomain

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and transcriptional activation.[1] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a critical step for the recruitment of the transcriptional machinery to gene promoters and enhancers.[4] this compound competitively binds to the bromodomain pocket of CBP and p300, preventing their interaction with acetylated histones. This disrupts the formation of active transcription complexes and leads to the repression of target gene expression.[5] Notably, this compound has been shown to be highly selective for CBP/p300 over other bromodomain-containing proteins, such as BRD4.[1]

Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits CBP/p300-mediated gene transcription. In a typical scenario, transcription factors such as the Androgen Receptor (AR) or Estrogen Receptor (ER) bind to their respective DNA response elements and recruit co-activators like CBP/p300. CBP/p300 then acetylates histones, leading to a more open chromatin structure and facilitating the assembly of the RNA polymerase II complex, ultimately driving gene transcription. This compound disrupts this process by blocking the binding of the CBP/p300 bromodomain to acetylated histones.

Caption: Mechanism of this compound action in inhibiting CBP/p300-mediated transcription.

Applications in Target Gene Expression Analysis

This compound is a valuable tool for studying the role of CBP/p300 in regulating gene expression in various disease models, particularly in cancers driven by nuclear hormone receptors. qPCR is the gold standard for quantifying changes in mRNA levels of specific genes following treatment with this compound.

Key Applications:

-

Validation of CBP/p300 as a therapeutic target: Demonstrating dose-dependent downregulation of key oncogenes in cancer cell lines.

-

Elucidation of signaling pathways: Investigating the impact of CBP/p300 inhibition on specific transcriptional programs.

-

Drug combination studies: Assessing synergistic or antagonistic effects of this compound with other therapeutic agents.

-

Biomarker discovery: Identifying genes whose expression is sensitive to CBP/p300 inhibition as potential pharmacodynamic biomarkers.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on the expression of key target genes in various cancer cell lines, as determined by qPCR.

| Cell Line | Cancer Type | Target Gene | IC50 / EC50 (Gene Expression) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | MYC | 14 nM (EC50) | [2][3] |

| LNCaP | Prostate Cancer | KLK3 (PSA) | Dose-dependent repression | [5] |

| VCaP | Prostate Cancer | TMPRSS2 | Dose-dependent repression | [1] |

| 22RV1 | Prostate Cancer | FKBP5 | Dose-dependent repression | [5] |

| MCF-7 | Breast Cancer | MYC | Dose-dependent repression | [6] |

| MCF-7 | Breast Cancer | GREB1 | Dose-dependent repression | [6] |

Note: Specific IC50/EC50 values for gene expression are not always reported; however, studies consistently demonstrate dose-dependent repression.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically for the target gene of interest.

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer for RNA extraction.

Protocol 2: RNA Extraction and Reverse Transcription

-

RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). A typical two-step RT-qPCR protocol is recommended.[7] The reaction mixture generally includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[7] Perform the reverse transcription reaction in a thermal cycler according to the kit's protocol.

Protocol 3: Quantitative Real-Time PCR (qPCR)

The following diagram outlines the general workflow for a two-step RT-qPCR experiment.

Caption: Experimental workflow for qPCR analysis of gene expression.

-

Primer Design: Design or obtain pre-validated primers for the target gene(s) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, RPLP0). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical reaction includes:

-

SYBR Green or other fluorescent dye-based master mix

-

Forward and reverse primers

-

cDNA template

-

Nuclease-free water

-

Include no-template controls (NTCs) for each primer set to check for contamination.[8]

-

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

-

Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtvehicle).

-

The fold change in gene expression is typically calculated as 2-ΔΔCt.

-

Controls and Considerations

-

Biological Replicates: Use at least three biological replicates for each treatment condition.[8]

-

Technical Replicates: Perform qPCR for each biological replicate in triplicate.[8]

-

Primer Validation: Ensure primer efficiency is between 90-110% by running a standard curve.

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplification product.

-

Housekeeping Gene Stability: Validate the stability of the chosen housekeeping gene(s) under the experimental conditions.

By following these detailed application notes and protocols, researchers can effectively utilize this compound and qPCR to investigate the intricate role of CBP/p300 in gene regulation and its potential as a therapeutic target.

References

- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elearning.unite.it [elearning.unite.it]

- 8. idtdna.com [idtdna.com]

- 9. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

GNE-049 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in various cellular signaling pathways, including the androgen receptor (AR) signaling pathway.[1][2] Dysregulation of CBP/p300 activity is implicated in the progression of several cancers, making them attractive therapeutic targets. This document provides detailed application notes and protocols for the use of this compound in patient-derived xenograft (PDX) models, a preclinical platform that closely recapitulates the heterogeneity and therapeutic response of human tumors.[3][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins.[1][6] This inhibition disrupts the formation of active transcription complexes at gene enhancers, leading to the downregulation of key oncogenic gene expression programs.[7] In the context of prostate cancer, this compound has been shown to suppress the transcription of AR target genes and the oncogene MYC, thereby inhibiting tumor growth.[6][8][9] A key pharmacodynamic marker of this compound activity is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a mark deposited by CBP/p300.[6][7]

Data Presentation

In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| CBP | 1.1 | Biochemical Bromodomain-Binding Assay | [1][2][6] |

| p300 | 2.3 | Biochemical Bromodomain-Binding Assay | [1][2][6] |

In Vivo Efficacy of this compound in Prostate Cancer PDX Models

| PDX Model | Cancer Type | This compound Dose & Route | Treatment Duration | Tumor Growth Inhibition (TGI) | Combination with Enzalutamide (TGI) | Reference |

| TM00298 | Adenocarcinoma | 30 mg/kg, oral, twice daily | 18 days | 55% | Not Reported | [6][8] |

| LuCaP-77 | Not Specified | 30 mg/kg, oral, twice daily | 21 days | 86% | 106% | [6] |

| LuCaP-96.1 | Not Specified | 30 mg/kg, oral, twice daily | 21 days | 75% | 118% | [6] |

| LuCaP-35V | Not Specified | 30 mg/kg, oral, twice daily | 21 days | 91% | 105% | [6] |

Note: The LuCaP series of PDX models represent the genomic and phenotypic features of advanced human prostate cancer, including models with AR amplification and resistance to standard therapies.[6][10] TM00298 is characterized as a prostate adenocarcinoma.[8]

Signaling Pathway

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Establishment and Passaging of Patient-Derived Xenografts

This protocol outlines the general procedure for establishing and maintaining PDX models. Specific requirements may vary depending on the tumor type and host mouse strain.

Materials:

-

Fresh patient tumor tissue, collected under sterile conditions

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Surgical tools (scalpels, forceps)

-

Growth medium (e.g., DMEM/F-12) with antibiotics

-

Matrigel (optional)

-

Anesthesia and analgesics

Procedure:

-

Tissue Processing:

-

Immediately place the fresh tumor tissue in sterile growth medium on ice.

-

In a sterile biosafety cabinet, wash the tissue with fresh medium to remove any blood clots or necrotic tissue.

-

Mince the tumor into small fragments (approximately 2-3 mm³).

-

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the skin over the desired implantation site (e.g., flank).

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with Matrigel to support initial growth.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Administer analgesics as per institutional guidelines.

-

-

Monitoring:

-

Monitor the mice regularly for tumor growth and overall health.

-

Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

-

-

Passaging:

-

When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse.

-

Aseptically resect the tumor.

-

Remove any necrotic areas and process the viable tumor tissue as described in step 1 for implantation into new host mice. It is recommended to use early passage tumors (<10 passages) for efficacy studies to maintain the characteristics of the original tumor.[3]

-

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol details a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

Materials:

-

Established PDX models with consistent growth kinetics

-

This compound

-

Vehicle solution (e.g., 0.5% w/v methylcellulose, 0.2% w/v Tween 80 in water)

-

Dosing equipment (e.g., oral gavage needles)

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimation and Tumor Implantation:

-

Acclimate immunodeficient mice for at least one week before the study.

-

Implant tumor fragments subcutaneously as described in Protocol 1.

-

-

Randomization and Group Assignment:

-

Once tumors reach a mean volume of 150-250 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Enzalutamide, this compound + Enzalutamide). Ensure that the average tumor volume is similar across all groups.

-

-

Drug Preparation and Administration:

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the animals for any signs of toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specified treatment duration (e.g., 18-21 days).[6]

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specified time points, collect tumor tissue for biomarker analysis.

-

Assess the levels of H3K27ac by immunohistochemistry or Western blot to confirm target engagement.

-

Analyze the expression of AR target genes (e.g., KLK3, TMPRSS2) by qPCR.[6]

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound efficacy in PDX models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Feasibility Study of Co-Established Patient-Derived Subcutaneous Xenograft and Organotypic Slice Cultures in Hormone-Naive Primary Prostate Cancer Preclinical Modeling: A Single-Institution Experience | MDPI [mdpi.com]

- 3. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]

- 5. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LuCaP Prostate Cancer Patient-Derived Xenografts Reflect the Molecular Heterogeneity of Advanced Disease an--d Serve as Models for Evaluating Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDX Model Details [tumor.informatics.jax.org]

- 9. academic.oup.com [academic.oup.com]

- 10. LuCaP Prostate Cancer Patient‐Derived Xenografts Reflect the Molecular Heterogeneity of Advanced Disease and Serve as Models for Evaluating Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

GNE-049 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of GNE-049 in Dimethyl Sulfoxide (DMSO). Below you will find solubility data, detailed experimental protocols for preparing solutions, troubleshooting guides for common issues, and a diagram of the relevant signaling pathway.

This compound Solubility in DMSO

While specific quantitative solubility limits for this compound in DMSO are not extensively published, empirical evidence from numerous research articles indicates that this compound is readily soluble in DMSO for the preparation of concentrated stock solutions used in typical in vitro cellular assays.

| Solvent | Solubility | Notes |

| DMSO | Sufficient for creating concentrated stock solutions (e.g., 10 mM or higher) for in vitro use.[1] | For cellular experiments, this compound is consistently dissolved in DMSO before further dilution in aqueous media.[1] |

| Aqueous Media | Poor | Like many small molecule inhibitors, this compound is expected to have low solubility in aqueous buffers. Direct dissolution in aqueous media is not recommended. |

Experimental Protocols